molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9

Thieno[3,2-b]pyridin-6-ol

Cat. No.: B183330
CAS No.: 115063-93-9
M. Wt: 151.19 g/mol
InChI Key: ZVIDGVLPNKUNTL-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a hydroxyl group attached at the sixth position. This compound is of significant interest due to its potential pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thienopyridines with various functional groups .

Scientific Research Applications

Thieno[3,2-b]pyridin-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thieno[3,2-b]pyridin-6-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemistry.

Properties

IUPAC Name

thieno[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602984
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-93-9
Record name Thieno[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminothieno[3,2-b]pyridine (2.5 g, 16.6 mmol) in water (22 ml) containing concentrated sulfuric acid (4.15 ml) and cooled at 0° C. was added dropwise with vigorous stirring a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (7 ml) to give a copious yellow precipitate. This slurry was pipetted dropwise into 5% sulfuric acid (110 ml) maintained at 110° C. After an additional hour, the solution was cooled to room temperature and washed with methylene chloride. This aqueous solution was made basic with sodium hydroxide and washed again with methylene chloride to remove any unreacted starting material. The aqueous solution was then made neutral with hydrochloric acid and the precipitated product was extracted into chloroform/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal and the solvents were evaporated to give product (2.2 g) which was purified by crystallization from hot ethyl acetate/methanol to give pure product (1.81 g, 72% yield), m.p. 228°-230 ° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

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